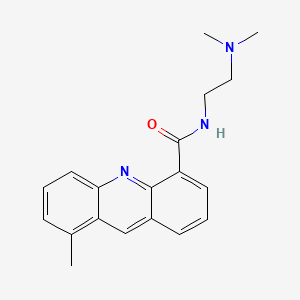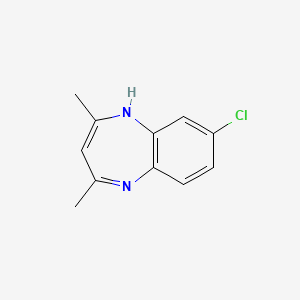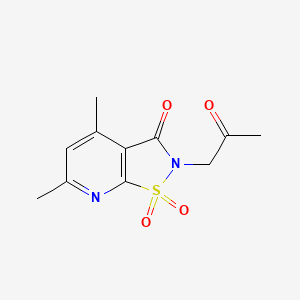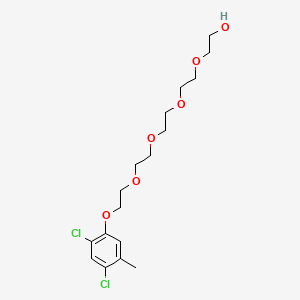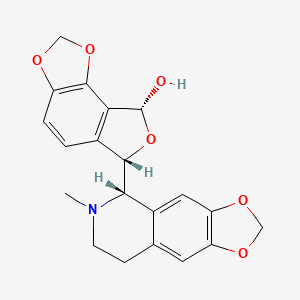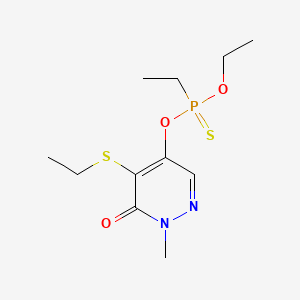![molecular formula C15H11BrN2S B12794014 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-82-6](/img/structure/B12794014.png)
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
The synthesis of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the thiazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete cyclization .
Analyse Des Réactions Chimiques
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cancer cell receptors can induce apoptosis, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds such as:
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar core structure but differ in the position of the thiazole ring fusion.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo-thiazine core and are known for their bioactive properties, including antimicrobial and anticancer activities.
Benzothiazoles: These compounds have a simpler structure with a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
136994-82-6 |
|---|---|
Formule moléculaire |
C15H11BrN2S |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
Clé InChI |
CTFKPXQJNIZGEL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






